Conformational Restriction in 2,12-Dibenzylcyclododecanone Compared to 2-Phenylcyclododecanone
2,12-Dibenzylcyclododecanone adopts a cis-1,2-disubstituted [3333]-2-one ring conformation, with the two benzyl groups occupying the α-corner-syn and α-side-exo positions, as confirmed by ¹H NMR and ¹³C NMR analysis [1]. In contrast, the mono-substituted analog 2-phenylcyclododecanone adopts a [3333]-2-one conformation where the phenyl group resides exclusively at the side-exo position due to strong π-π repulsive interactions between the aromatic ring and the carbonyl group [2]. This conformational disparity results in distinct spatial arrangements of the aromatic substituents, which can significantly impact molecular recognition, host-guest chemistry, and subsequent reactivity in macrocyclization reactions.
| Evidence Dimension | Preferred macrocyclic ring conformation and substituent orientation |
|---|---|
| Target Compound Data | [3333]-2-one conformation; benzyl groups at α-corner-syn and α-side-exo positions |
| Comparator Or Baseline | 2-Phenylcyclododecanone: [3333]-2-one conformation; phenyl group at α-side-exo position |
| Quantified Difference | Disubstituted vs. monosubstituted; dual vs. single substituent orientation constraints |
| Conditions | ¹H NMR and ¹³C NMR in CDCl₃ solution; X-ray diffraction for comparator |
Why This Matters
The distinct conformational profile of 2,12-dibenzylcyclododecanone can influence its performance as a building block in stereoselective syntheses and its suitability for applications requiring a specific spatial presentation of aromatic groups.
- [1] Zhang C.-Y., Chen S.-C., Liu J.-P., Wang D.-Q., Wang M.-A. Synthesis and Crystal Structures of cis-2,12-Bissubstituted Cyclododecanone. Chinese Journal of Organic Chemistry, 2010, 30(11): 1700-1704. View Source
- [2] Yang M., Wang D., Wang M. The Electron Effect of Aromatic Group: Control Conformation of 2-Aromatic Cyclododecanone Derivatives. Current Organic Chemistry, 2020, 24(10): 1139-1147. View Source
